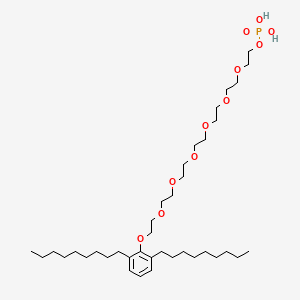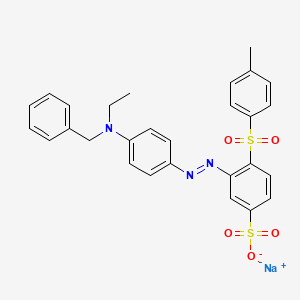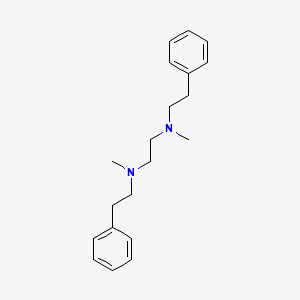
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of two phenylethyl groups and two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with phenylethyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the ethane-1,2-diamine attack the electrophilic carbon atoms of the phenylethyl halides, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides or other electrophiles; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism by which N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, affecting their conformation and function .
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Similar structure but with pyridinylmethyl groups instead of phenylethyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms, lacking the phenylethyl groups.
N,N’-Dimethylethylenediamine: Similar backbone but with only methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and steric properties. These properties enhance its ability to interact with hydrophobic regions in proteins and other biomolecules, making it a valuable tool in biochemical research .
特性
CAS番号 |
65838-16-6 |
|---|---|
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N,N'-dimethyl-N,N'-bis(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(15-13-19-9-5-3-6-10-19)17-18-22(2)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
InChIキー |
NUDUQIFMKSQJOD-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=C1)CCN(C)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



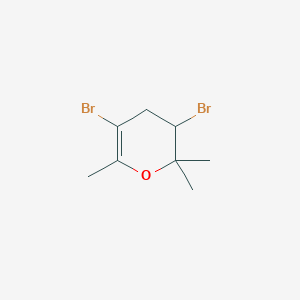
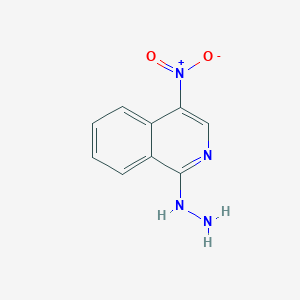
phosphane](/img/structure/B14480369.png)
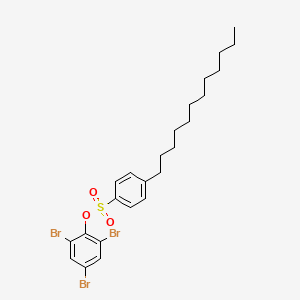
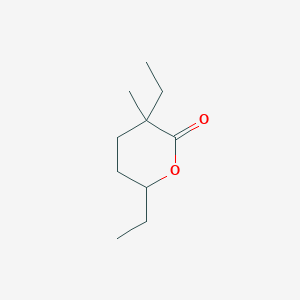
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
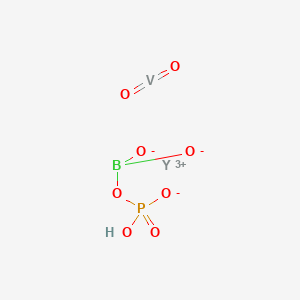

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
